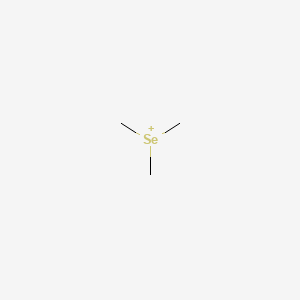

Trimethylselenonium

Description

Propriétés

Numéro CAS |

25930-79-4 |

|---|---|

Formule moléculaire |

C3H9Se+ |

Poids moléculaire |

124.07 g/mol |

Nom IUPAC |

trimethylselanium |

InChI |

InChI=1S/C3H9Se/c1-4(2)3/h1-3H3/q+1 |

Clé InChI |

BWJVPBNHAHLFAZ-UHFFFAOYSA-N |

SMILES |

C[Se+](C)C |

SMILES canonique |

C[Se+](C)C |

Autres numéros CAS |

25930-79-4 |

Numéros CAS associés |

18987-38-7 (chloride) |

Synonymes |

trimethylselenonium trimethylselenonium chloride trimethylselenonium iodide, (75)Se-labeled trimethylselenonium nitrate, (75)Se-labeled |

Origine du produit |

United States |

Foundational & Exploratory

Trimethylselenonium iodide chemical properties

An In-depth Technical Guide to the Chemical Properties of Trimethylselenonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound Iodide ((CH₃)₃SeI), often abbreviated as TMSeI, is an organoselenium compound of significant interest in biological and chemical research. As the this compound ((CH₃)₃Se⁺ or TMSe⁺) cation paired with an iodide anion, it represents a key urinary metabolite of selenium, playing a role in the element's detoxification and excretion pathways[1][2]. Understanding its chemical and physical properties is crucial for researchers studying selenium metabolism, developing analytical standards, and for professionals in drug development exploring selenium-containing compounds. This guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and analytical characterization of high-purity this compound iodide.

Core Chemical and Physical Properties

This compound iodide is a salt consisting of a positively charged selenium center bonded to three methyl groups and an iodide counter-ion. High-purity TMSeI has been described as a white solid[3]. The compound is stable when dissolved in water[3].

Table 1: General and Physical Properties of this compound Iodide

| Property | Value | Source |

| CAS Number | 7362-34-7 | [4] |

| Molecular Formula | C₃H₉ISe | [4] |

| Molecular Weight | 250.98 g/mol | [4] |

| Appearance | White solid | [3] |

| Decomposition Point | 157.7 °C | [3] |

| Enthalpy of Decomposition | 100.7 kJ/mol | [3] |

Table 2: Crystallographic Data for this compound Iodide

The crystal structure of this compound iodide has been determined by X-ray crystallography.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pnma | [3] |

| Cell Dimensions | a = 14.078 Å, b = 8.000 Å, c = 6.177 Å | [3] |

| Bond Distance (C-Se) | 1.946 Å and 1.962 Å | [3] |

| Bond Distance (Se···I) | 3.776 Å | [3] |

| Bond Angle (C-Se-C) | 98.5° (mean) | [3] |

Spectroscopic and Spectrometric Characterization

The identity and purity of synthesized TMSeI are confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum of TMSeI is characterized by a distinct singlet at a chemical shift of 2.76 ppm.[3] This single peak confirms that all nine protons across the three methyl groups are chemically equivalent, which is consistent with the symmetrical structure of the this compound cation.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum provides evidence for the key functional groups within the molecule.

Table 3: Key FTIR Absorption Bands for this compound Iodide

| Wavenumber (cm⁻¹) | Assignment | Source |

| 2988 and 3005 | C-H stretching vibration of –CH₃ groups | [3] |

| 1412, 1300, 1265 | C-H bending vibrations | [3] |

| 988 | C-Se rocking mode (proposed) | [3] |

-

Electrospray Ionization-Mass Spectrometry (ESI-MS) : ESI-MS analysis, particularly in positive ion mode, is used to confirm the mass of the this compound cation, (CH₃)₃Se⁺. The resulting mass spectrum shows a characteristic pattern of peaks corresponding to the various natural isotopes of selenium, confirming the elemental composition.[3]

Synthesis, Stability, and Decomposition

Experimental Protocols

Two primary methods for the synthesis of this compound iodide are cited in the literature, one for producing high-purity standards and another for creating radiolabeled versions for metabolic studies.

Protocol 1: Synthesis of High-Purity this compound Iodide

This method is adapted from the synthesis of high-purity (99.8% ± 1.1%) TMSeI from dimethyl selenide (B1212193) and methyl iodide.[3]

-

Reaction Setup : In a sealed reaction vessel, add dimethyl selenide. Cool the vessel to a low temperature (e.g., in an ice bath or cryostat) to control the exothermic reaction.

-

Addition of Reactant : Slowly add an excess of methyl iodide to the cooled dimethyl selenide with continuous stirring. Due to the low boiling points of the reactants (methyl iodide: 42.5 °C; dimethyl selenide: 57-58 °C), it is critical to maintain a low temperature and a closed system to prevent evaporation.

-

Reaction : Allow the mixture to react for several hours with stirring. The reaction is a nucleophilic substitution (Sₙ2) where the selenium atom of dimethyl selenide attacks the methyl group of methyl iodide.

-

Precipitation : As the reaction proceeds, this compound iodide will precipitate from the solution as a solid.

-

Isolation and Purification :

-

Filter the resulting solid product from the reaction mixture.

-

Wash the solid multiple times with a non-polar solvent like n-hexane to remove any unreacted starting materials.

-

Dry the final product under a vacuum to yield high-purity, solid this compound iodide.

-

Protocol 2: Synthesis of [⁷⁵Se]this compound Iodide

This method is used for preparing radiolabeled TMSeI from [⁷⁵Se]selenocystine for use in tracer studies.[5][6]

-

Reduction : The starting material, [⁷⁵Se]selenocystine, is reduced to [⁷⁵Se]selenocysteine using a reducing agent such as sodium borohydride.[5][6]

-

First Methylation : The resulting [⁷⁵Se]selenocysteine is reacted with methyl iodide to form [⁷⁵Se]Se-methyl-selenocysteine.[5][6]

-

Second Methylation & Elimination : This intermediate is then treated with methyl iodide in a formic acid solution. This forms a Se-dimethyl-selenocysteine selenonium iodide intermediate.[5][6]

-

Final Reaction : Over several days, this intermediate spontaneously undergoes elimination to produce alanine (B10760859) and [⁷⁵Se]dimethyl selenide. The in-situ generated [⁷⁵Se]dimethyl selenide then reacts with the excess methyl iodide to yield the final [⁷⁵Se]this compound iodide product in high yield (>90%).[5][6]

Chemical Stability and Thermal Decomposition

This compound iodide exhibits notable stability. Studies have shown that when dissolved in water, the Se-C bonds are not broken even after 2.5 hours of strong UV irradiation (300 nm).[3] However, the compound undergoes thermal decomposition at 157.7 °C.[3] The decomposition is believed to proceed via the reverse of its synthesis reaction, yielding gaseous dimethyl selenide and methyl iodide, which accounts for the characteristic odor observed upon heating.[3]

Visualized Workflows and Pathways

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for synthesizing and verifying the purity and identity of this compound iodide.

Caption: Workflow for TMSeI synthesis and analytical verification.

Selenium Metabolism and Detoxification Pathway

The formation of the this compound ion is a primary detoxification pathway for selenium in humans. This process involves the sequential methylation of a central selenium metabolite, hydrogen selenide (H₂Se).

Caption: Metabolic pathway for selenium detoxification via methylation.

Thermal Decomposition of this compound Iodide

The thermal breakdown of TMSeI is a retro-synthesis reaction, yielding its volatile precursors.

Caption: Thermal decomposition of solid this compound iodide.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of this compound ion in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound iodide | C3H9ISe | CID 3014561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of [75Se]this compound iodide from [75Se]selenocystine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of (/sup 75/Se)this compound iodide from (/sup 75/Se)selenocystine (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Synthesis of Trimethylselenonium Iodide from Dimethyl Selenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity trimethylselenonium iodide (TMSeI) from dimethyl selenide (B1212193) and methyl iodide. The following sections detail the experimental protocol, present key quantitative data in a structured format, and illustrate the synthesis workflow. This document is intended to serve as a practical resource for researchers requiring a reliable method for the preparation of this important organoselenium compound.

Introduction

This compound iodide is a key selenium metabolite and a compound of significant interest in toxicological and biomedical research. Its synthesis is a fundamental procedure for studies requiring a pure standard of this analyte. The method outlined below is a straightforward and effective approach for producing high-purity TMSeI.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the selenium atom of dimethyl selenide acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This forms the this compound cation, with iodide as the counter-ion.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound iodide.

Materials:

-

Dimethyl selenide ((CH₃)₂Se)

-

Methyl iodide (CH₃I)

-

Diethyl ether ((C₂H₅)₂O)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve dimethyl selenide in diethyl ether. Place the flask in an ice bath and allow the solution to cool while stirring.

-

Addition of Methyl Iodide: Slowly add an excess of methyl iodide to the cooled solution of dimethyl selenide. The use of excess methyl iodide helps to drive the reaction to completion.

-

Reaction: Allow the reaction mixture to stir in the ice bath. The formation of a white precipitate (this compound iodide) will be observed. Continue stirring for a sufficient duration to ensure maximum product formation.

-

Isolation of the Product: After the reaction is complete, the white precipitate is collected by filtration.

-

Washing: The collected solid is washed multiple times with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: The purified this compound iodide is then dried to a constant weight. This can be achieved in a drying oven at a mild temperature or under vacuum in a desiccator.

-

Storage: The final product should be stored in a cool, dark, and dry place.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative synthesis.[1]

| Parameter | Value |

| Reactants | |

| Dimethyl Selenide | 6.5 mmol |

| Methyl Iodide | Excess |

| Product | |

| This compound Iodide | 3.63 mmol (0.908 g) |

| Yield | ~56% |

| Purity | 99.8 ± 1.1% |

| Physical Properties | |

| Decomposition Point | 157.7 °C |

| Enthalpy of Decomposition | 100.7 kJ mol⁻¹ |

| Spectroscopic Data | |

| ¹H NMR (D₂O) | δ 2.76 ppm (singlet) |

| FTIR (selected peaks) | 2988 cm⁻¹, 3005 cm⁻¹ (C-H stretching) |

Note: The reported low yield of ~56% is partially attributed to the high volatility of dimethyl selenide (boiling point: 55-58 °C), which can lead to material loss during handling.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound iodide from dimethyl selenide.

Caption: Workflow for the synthesis of this compound iodide.

Characterization

The identity and purity of the synthesized this compound iodide can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the this compound cation. A single peak is expected, indicating that all nine protons on the three methyl groups are chemically equivalent.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify the characteristic C-H stretching and bending vibrations of the methyl groups attached to the selenium atom.[1]

-

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS can be used to confirm the mass-to-charge ratio of the this compound cation.[1]

-

Differential Scanning Calorimetry (DSC): DSC can be employed to determine the decomposition point and other thermodynamic properties of the synthesized compound.[1]

Conclusion

The synthesis of this compound iodide from dimethyl selenide and methyl iodide is a reliable method for producing this compound with high purity. Careful handling of the volatile dimethyl selenide is crucial to maximize the yield. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers and professionals in the fields of chemistry, toxicology, and drug development.

References

An In-depth Technical Guide to the Structural Confirmation of Trimethylselenonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical methods employed to confirm the structure of trimethylselenonium iodide, a key organoselenium compound of interest in various scientific domains. This document details the principles, experimental protocols, and data interpretation for the definitive structural elucidation of this molecule.

Introduction

This compound iodide ((CH₃)₃Se⁺I⁻) is a quaternary selenonium salt that plays a role in selenium metabolism and has been investigated for its potential biological activities. Accurate confirmation of its chemical structure is paramount for its application in research and development. The primary methods for this structural confirmation rely on a combination of spectroscopic techniques and X-ray crystallography. This guide will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, Electrospray Ionization-Mass Spectrometry (ESI-MS), and X-ray Crystallography.

Core Structure Confirmation Methods

The structural confirmation of this compound iodide is a multi-faceted process that integrates data from several analytical techniques to provide an unambiguous assignment of its atomic connectivity and three-dimensional arrangement. The logical workflow for this confirmation process is outlined below.

Caption: Workflow for the structural confirmation of this compound iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of this compound iodide in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H, ¹³C, and the less common but highly informative ⁷⁷Se.

Quantitative NMR Data

The following table summarizes the expected chemical shifts for this compound iodide.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H | 2.76 | Singlet | D₂O |

| ¹³C | ~15-20 | Singlet | D₂O |

| ⁷⁷Se | Varies | Singlet | Various |

Note: The exact ¹³C chemical shift is not widely reported in the literature but is expected in the typical range for a methyl group attached to a heteroatom. The ⁷⁷Se chemical shift is highly dependent on the solvent and referencing standard.

Experimental Protocols for NMR Spectroscopy

A generalized experimental workflow for acquiring high-quality NMR spectra of this compound iodide is presented below.

In-Depth Technical Guide on the Thermodynamic Properties and Decomposition Point of Trimethylselenonium Iodide (TMSeI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylselenonium iodide (TMSeI) is an organoselenium compound of significant interest in various scientific domains, including toxicology and drug metabolism. Understanding its thermodynamic properties, particularly its thermal stability and decomposition point, is crucial for its handling, storage, and application in experimental settings. This technical guide provides a comprehensive overview of the thermodynamic characteristics of TMSeI, a detailed experimental protocol for its analysis, and an illustrative representation of its metabolic pathway.

Thermodynamic Properties of TMSeI

The thermodynamic stability of TMSeI has been primarily investigated using Differential Scanning Calorimetry (DSC). These analyses provide critical data on the energy changes that occur in the compound as a function of temperature.

Quantitative Data Summary

The key thermodynamic parameters for the decomposition of high-purity (99.8% ± 1.1) this compound Iodide are summarized in the table below.[1]

| Property | Value | Method of Determination | Reference |

| Decomposition Point (Tdec) | 157.7 °C | Differential Scanning Calorimetry (DSC) | Zhao et al., 2010[1] |

| Enthalpy of Decomposition (ΔHdec) | 100.7 kJ mol-1 | Differential Scanning Calorimetry (DSC) | Zhao et al., 2010[1] |

Experimental Protocols

The determination of the thermodynamic properties of TMSeI is predominantly achieved through thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Decomposition Point Determination

This protocol is a representative procedure based on established methodologies for the thermal analysis of organic salts and selenium compounds.

Objective: To determine the decomposition point and enthalpy of decomposition of this compound Iodide.

Apparatus:

-

Differential Scanning Calorimeter (DSC) equipped with a cooling system.

-

Aluminum or gold-plated copper pans for sample encapsulation.

-

Microbalance with a precision of at least ±0.01 mg.

-

Inert gas supply (e.g., high-purity nitrogen or argon).

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of high-purity TMSeI into a DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure that the decomposition products are contained during the initial phase of the experiment.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) across the temperature range of interest.

-

Experimental Conditions:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

-

Heat the sample at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the decomposition point (e.g., 250 °C).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The decomposition point is determined as the onset temperature of the exothermic or endothermic peak corresponding to the decomposition event.

-

The enthalpy of decomposition is calculated by integrating the area of the decomposition peak.

-

Metabolic Pathway of this compound Ion (TMSe⁺)

The this compound ion (TMSe⁺), the cation of TMSeI, is a known urinary metabolite of selenium in mammals.[2][3] Its formation is a key step in the detoxification and excretion of excess selenium. The metabolic pathway involves the sequential methylation of selenium compounds, a process catalyzed by specific methyltransferase enzymes.

The diagram below illustrates the enzymatic methylation pathway leading to the formation of the this compound ion.

Caption: Enzymatic pathway for the formation of this compound (TMSe⁺).

Pathway Description:

The biosynthesis of the this compound ion is a stepwise methylation process. The initial methylation of inorganic selenium compounds to a monomethylated form is primarily catalyzed by the enzyme Thiopurine S-Methyltransferase (TPMT).[2] The subsequent methylation to a dimethylated form can be carried out by either TPMT or Indolethylamine N-Methyltransferase (INMT).[2] The final methylation step, converting the dimethylated selenium to the this compound ion, is specifically mediated by INMT.[2] This metabolic conversion facilitates the excretion of selenium from the body.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium (Se) is an essential trace element vital for human health, yet it exhibits a narrow therapeutic window, with excess intake leading to toxicity. Understanding the metabolic pathways governing selenium homeostasis, particularly the mechanisms of excretion, is critical for toxicology, nutrition, and the development of selenium-based therapeutics. This technical guide provides a comprehensive overview of the primary routes of excess selenium excretion in mammals. The major pathways—urinary, fecal, and volatile exhalation—are discussed in detail, including the key metabolic transformations and chemical species involved. Quantitative data from various studies are summarized, and detailed experimental protocols for the analysis of selenium metabolites are provided. Furthermore, key metabolic and excretory pathways are visualized to facilitate a deeper understanding of selenium homeostasis.

Introduction

Selenium is a metalloid that plays a crucial role in various physiological processes, primarily through its incorporation as the 21st amino acid, selenocysteine, into a class of proteins known as selenoproteins. These proteins are involved in antioxidant defense, thyroid hormone metabolism, and immune function. Despite its essentiality, selenium can be toxic at high concentrations. Therefore, the body has evolved sophisticated mechanisms to regulate selenium levels, with excretion being a key component of this homeostatic control. This document serves as a technical resource for professionals in research and drug development, offering an in-depth look at the pathways of selenium excretion.

Overview of Selenium Metabolism

The metabolism of selenium is a complex process that is central to its excretion. Regardless of the dietary form, most selenium compounds are metabolized to a common intermediate, hydrogen selenide (B1212193) (H₂Se). From this point, selenide can be utilized for the synthesis of selenoproteins or, when in excess, enter a detoxification pathway involving methylation. This methylation process is a critical step in preparing selenium for excretion. The liver is the primary organ responsible for selenium metabolism and the regulation of its excretion.[1]

The major detoxification pathway for selenium is methylation, which converts inorganic selenium into less toxic, excretable organic metabolites.[2][3][4] This process involves a series of enzymatic reactions catalyzed by methyltransferases.[5]

Primary Excretion Pathways

Excess selenium is primarily eliminated from the body through three main routes: urinary excretion, fecal excretion, and the exhalation of volatile selenium compounds.

Urinary Excretion

Urinary excretion is the principal pathway for the elimination of excess selenium.[1][6] This route is highly responsive to selenium intake levels, with urinary excretion increasing proportionally to the selenium status of the individual.[7][8] The kidneys play a crucial role in filtering selenium metabolites from the blood and excreting them in the urine. The glomerular filtration rate can influence the rate of selenium excretion.[9]

The primary chemical forms of selenium found in urine are selenosugars and trimethylselenonium (TMSe) ion.[1][6][10]

-

Selenosugars : These compounds, such as methyl-2-acetamido-2-deoxy-1-seleno-β-D-galactopyranoside (selenosugar 1), are considered the major urinary metabolites of selenium, especially within the nutritional to low-toxic range.[1][11][12]

-

This compound (TMSe) Ion : TMSe was once thought to be the primary excretory end product, but it is now understood to be more prominent at higher, potentially toxic, selenium intakes.[12] There is also individual variation, with some people being "TMSe eliminators" who excrete more of this compound.[1]

Fecal Excretion

Fecal excretion is a secondary but significant route for selenium elimination.[1] This pathway primarily removes unabsorbed dietary selenium.[1][10] However, there is also evidence for active regulation of fecal selenium excretion, particularly at physiological to moderately high intakes.[8][13] At very high selenium intakes, the capacity of the fecal excretion pathway appears to plateau.[8][13]

Volatile Exhalation (Breath)

At high or toxic levels of selenium intake, a third excretion pathway becomes significant: the exhalation of volatile selenium compounds in the breath.[8][10] The primary compound exhaled is dimethylselenide ((CH₃)₂Se), which has a characteristic garlic-like odor.[10][14][15] This pathway is a key detoxification mechanism to rapidly eliminate a large burden of selenium.[4] Methylselenol is another volatile metabolite that can be measured in the breath.[16]

Quantitative Analysis of Selenium Excretion

The distribution of excreted selenium across the different pathways is dependent on the dose, chemical form, and duration of exposure. The following tables summarize quantitative data from various studies.

Table 1: Percentage of Ingested Selenium Excreted via Different Routes in Humans

| Selenium Compound | Dose | Urine Excretion (%) | Fecal Excretion (%) | Time Frame | Reference |

| Sodium Selenite (B80905) | 1.0 mg | 25-40% | - | 48 hours | [11] |

| L-Selenomethionine | 1.0 mg | 25-40% | - | 48 hours | [11] |

| DL-Selenomethionine | 1.0 mg | 25-40% | - | 48 hours | [11] |

| ⁷⁷Se-Yeast | 326 µg | 15% | 11% | 4 days | [17] |

Table 2: Major Urinary Selenium Metabolites

| Condition | Major Metabolite(s) | Percentage of Total Urinary Se | Organism | Reference |

| After selenite ingestion | Selenosugar 1 | ~80% | Human | [11] |

| After L-selenomethionine ingestion | Selenosugar 1 | ~80% | Human | [11] |

| After DL-selenomethionine ingestion | Selenosugar 1 | ~65% | Human | [11] |

| Nutritional to low-toxic range | Selenosugar | Major metabolite | Rat, Human | [12] |

| Toxic doses | This compound (TMSe) | Increases | Rat | [12] |

Signaling and Metabolic Pathways

The metabolic processing of selenium is crucial for its excretion. The pathway begins with the reduction of various dietary selenium forms to the central intermediate, hydrogen selenide. From here, excess selenide is methylated in a stepwise fashion to produce excretory metabolites.

Diagram of Selenium Metabolism and Excretion Pathway

References

- 1. droracle.ai [droracle.ai]

- 2. Selenium detoxification by methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selenium Methylation: Insights into Chemical Reactions and Enzymatic Pathways [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism - Selenium in Nutrition - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Fecal selenium excretion is regulated by dietary selenium intake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The renal excretion of selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brainkart.com [brainkart.com]

- 11. Selenium metabolites in human urine after ingestion of selenite, L-selenomethionine, or DL-selenomethionine: a quantitative case study by HPLC/ICPMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selenosugars are key and urinary metabolites for selenium excretion within the required to low-toxic range - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Speciation analysis of selenium metabolites in urine and breath by HPLC- and GC-inductively coupled plasma-MS after administration of selenomethionine and methylselenocysteine to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biomarkers of Selenium Status - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Absorption, excretion, and retention of selenium from a high selenium yeast in men with a high intake of selenium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioavailability and Absorption of Trimethylselenonium Ion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trimethylselenonium ion (TMSe) is a key urinary metabolite of selenium (Se), particularly when selenium intake exceeds physiological requirements. Its formation and subsequent excretion represent a primary detoxification pathway for excess selenium. Understanding the bioavailability and absorption of TMSe is critical for accurately assessing selenium status, toxicity, and the metabolic fate of various selenocompounds. This guide provides a comprehensive overview of the current scientific understanding of TMSe, focusing on its limited bioavailability, absorption mechanisms, metabolic pathways, and the analytical methodologies used for its quantification. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to support further research in this area.

Bioavailability and Absorption of this compound Ion

The bioavailability of the this compound ion for incorporation into functionally active selenoproteins is notably low. It is primarily recognized as an end-product of selenium metabolism destined for excretion, rather than a bioavailable source for the synthesis of essential selenoproteins.

Oral Bioavailability and Intestinal Absorption

Direct quantitative data on the intestinal absorption of orally administered TMSe is limited in the scientific literature. However, numerous studies consistently demonstrate that when TMSe is formed in the body from other selenium compounds, it is rapidly and efficiently excreted in the urine. Studies in rats have shown that after administration of various selenium compounds, the resulting TMSe is a major urinary metabolite, especially at high selenium doses.[1][2] For instance, at high intake levels of selenite (B80905), selenomethionine, or selenocystine (B224153) in rats, TMSe can account for 57-69% of the total urinary selenium.[2] This high rate of urinary excretion strongly suggests poor retention and, by extension, very low systemic bioavailability for functional use.

While specific transporters for TMSe have not been definitively identified, as a quaternary ammonium (B1175870) compound, it may interact with organic cation transporters (OCTs) in the intestine and other tissues.[3][4][5] The cellular uptake of quaternary ammonium compounds is often mediated by their positive charge, which facilitates interaction with the negatively charged cell membrane.[6][7][8][9]

Cellular Uptake and Transport

At the cellular level, the transport of TMSe is not well characterized. However, its structure as a permanently charged cation suggests that it does not readily diffuse across lipid bilayers. Its transport would likely require a protein-mediated process, possibly involving polyspecific organic cation transporters that handle a variety of structurally diverse cations.[3][4][5] Studies on renal handling of TMSe in rats indicate a sex-dependent retention mechanism in the kidneys, which may be influenced by androgens, suggesting the involvement of specific transport or binding proteins in renal tissue.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the excretion and tissue distribution of the this compound ion.

Table 1: Urinary Excretion of this compound (TMSe) in Human Studies

| Population Cohort | Selenium Status | TMSe "Producers" (% of Urinary Se) | TMSe "Non-Producers" (% of Urinary Se) | Genetic Factor | Reference |

| Bangladeshi Women | Poor | ~10-70% | ~0.59% | SNPs in INMT gene | [12] |

| Andean Women | Adequate | 6-15% (only 3 of 83) | ~0.35% | SNPs in INMT gene | [12] |

Table 2: Urinary Excretion of this compound (TMSe) in Rat Studies

| Selenium Compound Administered | Dose Level | Total Urinary 75Se (% of Dose) | TMSe in Urine (% of Urinary 75Se) | TMSe in Urine (% of Oral 75Se Dose) | Reference |

| Selenite, Selenomethionine, or Selenocystine | Low (16 µg Se/kg) | ~40% | ~10% | 3-4% | [2] |

| Selenite, Selenomethionine, or Selenocystine | High (1500 µg Se/kg) | ~40% | 57-69% | 16-25% | [2] |

| Selenite | Up to 1500 µg/kg | Dose-dependent | Proportion increases with dose | - | [1] |

Table 3: Tissue Distribution of Selenium in Rats after Administration of Different Selenocompounds

| Compound | Time Post-Administration | Tissue with Highest Se Level | Observations | Reference |

| Benzylselenocyanate (BSC) | 72 hours | Kidneys (~29 µg/g) | Slow excretion and prolonged retention compared to selenite. | [13] |

| Sodium Selenite | 6 hours | Serum (2.09 ± 0.11 µg/ml) | More rapid excretion compared to BSC. | [13] |

Note: Data on the specific tissue distribution of TMSe after direct oral administration is scarce. The provided data reflects total selenium distribution after administration of other selenocompounds.

Metabolic Pathway of this compound Ion Formation

The formation of TMSe is a crucial step in the detoxification of excess selenium. This process involves a series of methylation reactions.

The metabolic pathway begins with the reduction of various dietary selenium compounds (e.g., selenite, selenate, selenomethionine) to a central intermediate, hydrogen selenide (B1212193) (H₂Se). When selenium intake is high and the capacity for selenoprotein synthesis is saturated, H₂Se is detoxified through sequential methylation. This process is catalyzed by methyltransferase enzymes, with S-adenosylmethionine (SAM) serving as the methyl group donor. A key enzyme in the final methylation step to form TMSe is indolethylamine N-methyltransferase (INMT).[12] Genetic variations (single nucleotide polymorphisms or SNPs) in the INMT gene are strongly associated with an individual's capacity to produce TMSe, leading to distinct "producer" and "non-producer" phenotypes observed in human populations.[12]

Experimental Protocols

Animal Study for Bioavailability and Excretion

This protocol outlines a typical approach to study the fate of orally administered selenium compounds in a rat model.

-

Animal Model: Male Wistar rats (or other appropriate strain), adapted to a standard diet with a known selenium concentration (e.g., 0.25 ppm Se) for several weeks.

-

Dosing:

-

Divide animals into groups (e.g., low dose and high dose).

-

After a 24-hour fast, administer a single oral dose of the selenium compound of interest (e.g., 75Se-labeled selenite) via orogastric intubation.[1][2] Doses can range from physiological (e.g., 16 µg Se/kg) to supranutritional (e.g., 1500 µg Se/kg).[2]

-

-

Sample Collection:

-

House rats in metabolic cages to allow for separate collection of urine and feces over a defined period (e.g., 48 or 72 hours).[13]

-

At the end of the study period, euthanize the animals and collect blood and various tissues (liver, kidneys, muscle, etc.).

-

-

Sample Analysis:

-

Measure total 75Se in urine, feces, blood, and tissue homogenates using a gamma counter.

-

Perform selenium speciation analysis on urine samples to quantify TMSe using HPLC-ICP-MS (see protocol 5.2).

-

Quantification of this compound Ion in Urine by HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the gold standard for selenium speciation analysis.

-

Sample Preparation:

-

Collect urine samples and store them frozen (-20°C or -80°C) until analysis.

-

Prior to injection, thaw samples, vortex, and dilute with an appropriate mobile phase or deionized water (e.g., a 1:1 dilution).[14]

-

Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulates.

-

-

Standard Preparation:

-

Prepare a stock solution of a TMSe standard (e.g., this compound iodide) in deionized water.

-

Create a series of calibration standards by spiking a pooled urine sample (or a synthetic urine matrix) with the TMSe stock solution to cover the expected concentration range.[14] This matrix-matching approach accounts for potential matrix effects.

-

-

Chromatographic Separation (HPLC):

-

Column: A strong cation exchange column is typically used for the separation of cationic species like TMSe.

-

Mobile Phase: An isocratic mobile phase, such as 5 mM ammonium citrate (B86180) buffer (pH 5.2) with 2% methanol, can be used.[15] Alternatively, ion-pairing chromatography with agents like heptafluorobutyric acid (HFBA) can be employed.[16]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[15]

-

Injection Volume: 20-100 µL.

-

-

Detection (ICP-MS):

-

The eluent from the HPLC is introduced into the ICP-MS.

-

Monitor selenium isotopes, typically 78Se or 82Se, to avoid polyatomic interferences (e.g., from argon dimers on 80Se).[16]

-

Use of a collision/reaction cell with a gas like hydrogen or helium can help minimize interferences.[15]

-

Instrument parameters (e.g., RF power, gas flow rates, lens voltages) should be optimized for maximum selenium signal intensity.[16]

-

-

Quantification:

-

Identify the TMSe peak in the chromatogram based on its retention time compared to the standard.

-

Construct a calibration curve by plotting the peak area of the TMSe standards against their concentrations.

-

Calculate the concentration of TMSe in the unknown samples using the calibration curve.

-

Conclusion

The this compound ion is a terminal metabolite of selenium, playing a vital role in the detoxification and excretion of excess selenium. Its bioavailability for selenoprotein synthesis is minimal, underscored by its rapid and efficient elimination via the urine. The production of TMSe is highly dependent on selenium intake levels and is significantly influenced by genetic polymorphisms in the INMT gene. For professionals in drug development and toxicology, understanding the dynamics of TMSe formation and excretion is crucial for interpreting selenium biomarker data and assessing the metabolic fate of selenium-containing drug candidates. The methodologies outlined in this guide, particularly HPLC-ICP-MS, provide the necessary tools for accurate quantification and further investigation into the nuanced role of TMSe in selenium metabolism.

References

- 1. Dose-response relations in urinary excretion of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary this compound excretion by the rat: effect of level and source of selenium-75 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Cation Transporters in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Understanding Binding of Quaternary Ammonium Compounds with Cellulose-Based Fibers and Wipes for Renewable and Sustainable Hygiene Options [mdpi.com]

- 8. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Renal retention of selenium after administration of trimethylselenide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sex-linked, androgen-dependent differences in renal retention of this compound ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selenium metabolism to the this compound ion (TMSe) varies markedly because of polymorphisms in the indolethylamine N-methyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Excretion and tissue distribution of selenium following treatment of male F344 rats with benzylselenocyanate or sodium selenite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. zora.uzh.ch [zora.uzh.ch]

- 15. ANALYTICAL METHODS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Selenium speciation in urine by ion-pairing chromatography with perfluorinated carboxylic acids and ICP-MS detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

Whitepaper: Trimethylselenonium as a Major Urinary Selenium Metabolite

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selenium (Se) is an essential trace element vital for human health, functioning as a critical component of selenoproteins that are involved in antioxidant defense, thyroid hormone metabolism, and immune function[1][2][3]. The assessment of selenium status is crucial for preventing both deficiency-related diseases and toxicity from excessive intake[4][5]. Urinary excretion is a primary route for eliminating excess selenium, and the analysis of urinary metabolites provides a non-invasive method to evaluate recent selenium intake[1][2].

While several selenium compounds are found in urine, trimethylselenonium (TMSe) is a key metabolite, particularly when selenium intake exceeds nutritional requirements[4][5][6]. At nutritional levels, selenosugars are the predominant form of excreted selenium; however, as intake rises into supranutritional or toxic ranges, the proportion of TMSe increases significantly[4][6][7]. This shift makes TMSe an important biomarker for assessing high or chronic selenium exposure[8][9][10]. The formation of TMSe is considered a detoxification mechanism, converting more reactive selenium species into a biologically inert, water-soluble compound that is readily excreted[2][11][12].

This technical guide provides an in-depth overview of the biochemistry, metabolism, and analytical methodologies related to this compound as a major urinary metabolite. It presents quantitative data, detailed experimental protocols, and visual pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Biochemistry and Metabolism of this compound

The biotransformation of selenium into TMSe is a multi-step methylation process that occurs primarily in the liver and kidneys[4][5]. This pathway is crucial for managing selenium homeostasis and detoxifying excess selenium.

Metabolic Pathway of TMSe Formation

The formation of TMSe involves the sequential addition of three methyl groups to inorganic or organic selenium compounds. The methylation process relies on S-adenosylmethionine (SAM) as the primary methyl group donor[13][14]. The pathway can be initiated from various dietary forms of selenium, such as selenite (B80905), selenate, or selenoamino acids like selenomethionine[12][15].

Recent research has identified two key enzymes that cooperatively catalyze this process: Thiopurine S-Methyltransferase (TPMT) and Indolethylamine N-Methyltransferase (INMT)[4][5][7].

-

First Methylation: TPMT specifically drives the initial methylation of a non-methylated selenium compound to a monomethylated form (e.g., methylselenol)[4][5][7].

-

Second Methylation: This step, converting the monomethylated form to a dimethylated form (e.g., dimethyl selenide), can be mediated by either TPMT or INMT[4][5][7].

-

Third Methylation: INMT specifically catalyzes the final methylation step, converting the dimethylated intermediate into the this compound ion (TMSe)[4][5][7].

This enzymatic cooperation ensures the efficient conversion of excess selenium into its excretable form. The expression of TPMT has been shown to confer cellular resistance to selenite exposure, highlighting its role in detoxification[4][5].

Caption: Metabolic pathway of this compound (TMSe) formation.

Genetic Influence on TMSe Production

There is significant inter-individual and population-level variability in the capacity to produce TMSe[16]. Studies have identified single nucleotide polymorphisms (SNPs) in the INMT gene that are strongly associated with an individual's ability to excrete selenium as TMSe. Individuals can be categorized as "TMSe producers" or "TMSe non-producers" based on their genetic makeup[16][17]. This genetic influence is a critical factor to consider in studies using TMSe as a biomarker, as it can significantly impact urinary selenium speciation independent of intake levels[17].

Quantitative Excretion of this compound

The excretion of TMSe is highly dependent on the dose of selenium administered. At low, nutritional intake levels, TMSe constitutes a minor fraction of urinary selenium. However, its production and excretion increase substantially with higher selenium intake, making it a major metabolite under conditions of selenium excess[9][11][18].

Dose-Response Relationship

Studies in both humans and animal models have demonstrated a non-linear relationship between total selenium intake and urinary TMSe excretion[8][18][19]. As intake increases, the metabolic pathways for forming selenosugars become saturated, leading to a greater proportion of selenium being shunted into the methylation pathway for detoxification and excretion as TMSe and volatile dimethyl selenide[2][6].

Table 1: Urinary Excretion of Selenium Metabolites in Rats After a Single Dose of [75Se]Selenomethionine (Data synthesized from Palmer et al., 1973)[15]

| Dose (mg Se/kg) | Total Urinary 75Se (% of dose) | This compound in Urine (% of dose) |

| 0.064 | 4% | 0-3% |

| 2.0 | Not specified | Not specified (Lowest among compounds tested) |

Table 2: Urinary TMSe Excretion in Humans with Varying Selenium Status (Data synthesized from Kuehnelt et al., 2015)[16]

| Population | Se Status | Median Urinary Se (µg/L) | TMSe Producers | TMSe as % of Total Urinary Se (in Producers) |

| Bangladeshi Women | Poor | 6.4 | ~33% | 10-70% |

| Andean Women | Adequate | 24.0 | ~3.6% (3 of 83) | 6-15% |

Analytical Methodologies for TMSe Quantification

Accurate quantification of TMSe in urine is essential for its use as a biomarker. The standard analytical approach involves chromatographic separation coupled with element-specific detection.

Experimental Protocol: Quantification of Urinary TMSe using HPLC-ICP-MS

This protocol outlines the key steps for the analysis of TMSe in human urine.

1. Sample Collection and Storage:

-

Collect 24-hour or first-morning void urine samples[20].

-

To prevent the loss of volatile selenium compounds and degradation of metabolites, samples should be stored in acid-washed polyethylene (B3416737) containers[20].

-

Immediately freeze samples at -20°C or -80°C and store them frozen until analysis[21]. Avoid repeated freeze-thaw cycles.

2. Sample Preparation:

-

Thaw urine samples at room temperature or in a 4°C refrigerator.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the samples (e.g., at 10,000 x g for 10 minutes) to remove particulate matter.

-

Dilute the supernatant with a suitable mobile phase or deionized water (e.g., a 1:5 or 1:10 dilution) to reduce matrix effects.

-

Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter prior to injection.

3. Chromatographic Separation (HPLC):

-

Technique: High-Performance Liquid Chromatography (HPLC) is used to separate TMSe from other urinary selenium species (e.g., selenosugar 1, selenite, selenate).

-

Column: A cation-exchange column is typically used for the separation of positively charged TMSe.

-

Mobile Phase: An aqueous buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, is commonly used. A gradient elution may be employed to achieve optimal separation.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

4. Detection and Quantification (ICP-MS):

-

Technique: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the detector of choice due to its high sensitivity and element-specific detection capabilities.

-

Interface: The eluent from the HPLC column is introduced directly into the ICP-MS nebulizer.

-

Isotope Monitoring: The instrument is set to monitor selenium isotopes (e.g., m/z 77, 78, or 82) to detect and quantify the eluting selenium compounds.

-

Quantification: External calibration is performed using certified TMSe standards of known concentrations. The peak area corresponding to TMSe in the chromatogram is used to calculate its concentration in the original urine sample.

Caption: Experimental workflow for urinary TMSe analysis via HPLC-ICP-MS.

Role in Drug Development and Research

The study of TMSe is highly relevant to drug development and toxicological research.

-

Biomarker of High Exposure: TMSe serves as a reliable, non-invasive biomarker for assessing acute or chronic exposure to high levels of selenium. This is critical in clinical trials for selenium-based drugs or in epidemiological studies of populations in seleniferous areas[8][19].

-

Toxicology and Detoxification: Understanding the TMSe metabolic pathway provides insights into selenium detoxification mechanisms. This knowledge can inform the development of therapeutic strategies to mitigate selenium toxicity. The enzymatic roles of TPMT and INMT could present novel targets for modulating selenium metabolism[4][5].

-

Pharmacokinetics of Seleno-Drugs: For new selenium-containing therapeutic agents, quantifying TMSe as a terminal metabolite is essential for characterizing their pharmacokinetic and metabolic profiles.

Conclusion

This compound is a major and metabolically significant urinary metabolite of selenium, particularly under conditions of high intake. Its formation represents a primary detoxification pathway, facilitated by the cooperative action of TPMT and INMT methyltransferases. The dose-dependent excretion of TMSe, influenced by genetic factors, establishes it as a critical biomarker for monitoring supranutritional selenium status and exposure. Standardized analytical methods, predominantly HPLC-ICP-MS, allow for its precise and accurate quantification in urine. For researchers and professionals in drug development and toxicology, a thorough understanding of TMSe metabolism and analysis is indispensable for evaluating selenium homeostasis, toxicity, and the pharmacokinetics of selenium-based compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selenium in the Environment, Metabolism and Involvement in Body Functions | MDPI [mdpi.com]

- 4. Production of a Urinary Selenium Metabolite, this compound, by Thiopurine S-Methyltransferase and Indolethylamine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selenosugars are key and urinary metabolites for selenium excretion within the required to low-toxic range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative significance of measuring this compound in urine for assessing chronically high intakes of selenium in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Metabolism of selenite to selenosugar and this compound in vivo: tissue dependency and requirement for S-adenosylmethionine-dependent methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The metabolism of selenomethionine, Se-methylselenocysteine, their selenonium derivatives, and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selenium metabolism to the this compound ion (TMSe) varies markedly because of polymorphisms in the indolethylamine N-methyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Association between the Urinary Excretion of this compound and Trimethylsulfonium in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dose-response relations in urinary excretion of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative significance of measuring this compound in urine for assessing chronically high intakes of selenium in human subjects† | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Known Biological Functions of Trimethylselenonium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylselenonium (TMSe) is a key organoselenium compound that plays a significant role in the metabolism and detoxification of selenium. As a major urinary metabolite, the study of TMSe provides crucial insights into selenium homeostasis and its potential roles in health and disease, including cancer chemoprevention. This technical guide provides a comprehensive overview of the known biological functions of TMSe, detailing its metabolic pathways, quantitative data on its distribution and excretion, and relevant experimental protocols.

Core Biological Functions of this compound

The primary biological function of this compound is its role as an excretory end-product of selenium metabolism, particularly when selenium intake is high. This detoxification pathway prevents the accumulation of potentially toxic selenium species in the body.

1. Selenium Detoxification and Excretion:

When selenium intake exceeds the body's nutritional requirements, it is methylated to form various compounds, with TMSe being a major urinary metabolite.[1][2] The formation of TMSe is considered a crucial detoxification process.[3] Studies in rats have shown that at high doses of selenium (1500 µg/kg body weight), TMSe becomes the major urinary selenium metabolite, accounting for 57-69% of urinary selenium.[4] In contrast, at lower, nutritional doses (16 µg/kg body weight), TMSe is a minor metabolite.[4] This dose-dependent production highlights its importance in handling excess selenium.[4]

2. Cancer Chemoprevention:

While inorganic selenium forms like selenite (B80905) have shown chemopreventive effects, the role of TMSe is more complex. Studies in a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in rats showed that TMSe alone was inactive in cancer prevention.[5] However, when combined with arsenite, it significantly enhanced the protective effect.[5] This suggests that the methylation state of selenium compounds is a critical factor in their anti-carcinogenic action and that interactions with other compounds can modulate their activity.[5] It is important to note that much of the anticancer activity attributed to selenium is thought to be mediated by its metabolite, methylselenol, which can induce cell cycle arrest and apoptosis.[6]

Quantitative Data on this compound

Urinary Excretion

The urinary excretion of TMSe is highly variable and dependent on the dose of selenium administered and individual metabolic differences.

| Organism | Selenium Dose | Selenium Form | Percentage of Urinary ⁷⁵Se as TMSe | Reference |

| Rat | 1.5-1500 µg/kg body wt | Selenite | Dose-dependent increase | [4] |

| Rat | 16 µg/kg body wt | Selenite, Selenomethionine, Selenocystine | ~10% | [4] |

| Rat | 1500 µg/kg body wt | Selenite, Selenomethionine, Selenocystine | 57-69% | [4] |

| Human | Background levels | - | 1-5% | [7] |

| Human | 200 µg Se supplement | Selenite | Variable (up to 53% in one individual) | [7] |

| Chinese Men (chronically high intake) | - | - | Non-linear relationship with total urinary Se | [8] |

Tissue Distribution

Following administration, TMSe is distributed to various tissues, with notable concentrations in the kidneys and liver.

| Organism | Selenium Form Administered | Tissue | Time Point | Observation | Reference |

| Rat | This compound iodide | Kidney | 1 hour post-i.v. injection | Significantly higher levels in male rats compared to females. | [9] |

| Rat | Selenite | Liver, Kidney | - | TMSe detected. | [10][11] |

| Rat | ⁷⁵Se-labeled compounds | Kidney, Liver | 1 and 72 hours | ⁷⁵Se retained and metabolized. | [12][13] |

Signaling and Metabolic Pathways

Selenium Metabolism to this compound

The formation of TMSe from inorganic selenium (selenite) is a multi-step enzymatic process primarily occurring in the liver. This pathway involves a series of reduction and methylation reactions. The key methyl donor for these reactions is S-adenosylmethionine (SAM).

The enzymatic methylation of selenium to TMSe is carried out by two key enzymes: Thiopurine S-methyltransferase (TPMT) and Indolethylamine N-methyltransferase (INMT).[3]

-

Step 1 (Monimethylation): Selenide (B1212193) (H₂Se), formed from the reduction of selenite, is methylated to methylselenol (CH₃SeH). This step is specifically driven by TPMT.[3]

-

Step 2 (Dimethylation): Methylselenol is further methylated to dimethyl selenide ((CH₃)₂Se). This reaction can be catalyzed by both TPMT and INMT.[3]

-

Step 3 (Trimethylation): Dimethyl selenide is methylated to form the this compound ion ((CH₃)₃Se⁺). This final step is specifically mediated by INMT.[3]

References

- 1. Synthesis of [75Se]this compound iodide from [75Se]selenocystine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary selenium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of a Urinary Selenium Metabolite, this compound, by Thiopurine S-Methyltransferase and Indolethylamine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of this compound versus selenite in cancer chemoprevention and its modulation by arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. Selenosugar and this compound among urinary Se metabolites: dose- and age-related changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Selenium Kinetics in Humans Change Following 2 Years of Supplementation With Selenomethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Variation of the level of mercury and metallothionein in the kidneys and liver of rats with time of exposure to sodium selenite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Metabolism of Tracer 75Se Selenium From Inorganic and Organic Selenocompounds Into Selenoproteins in Rats, and the Missing 75Se Metabolites [frontiersin.org]

- 13. Metabolism of Tracer 75Se Selenium From Inorganic and Organic Selenocompounds Into Selenoproteins in Rats, and the Missing 75Se Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Trimethylselenonium: A Metabolic Product of Dietary Selenium - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selenium is an essential micronutrient whose bioactivity is intrinsically linked to its chemical form. While various selenium compounds are present in the diet, trimethylselenonium (TMSe) is not a significant natural dietary component. Instead, it is a key urinary metabolite formed in the human body as part of the detoxification and excretion pathway for selenium. The production of TMSe is highly dependent on the type and quantity of dietary selenium consumed, the availability of methyl donors, and individual genetic factors. This guide provides an in-depth overview of the dietary precursors to TMSe, the metabolic pathway of its formation, and the analytical methods used for its quantification.

Dietary Precursors of this compound

The journey to forming this compound begins with the ingestion of other selenium compounds, as TMSe is not found in significant quantities in natural food sources. The primary dietary forms of selenium that serve as precursors are categorized as organic and inorganic. Organic forms like selenomethionine (B1662878) (SeMet) and selenocysteine (B57510) (SeCys) are found in a wide variety of foods, while inorganic forms, selenite (B80905) and selenate, are less common in the food chain but can be present in water and certain plant-based foods.[1] The concentration of selenium in plant-based foods is highly variable and depends on the selenium content of the soil.[2][3]

Table 1: Major Dietary Selenium Compounds and Their Common Food Sources

| Selenium Compound | Type | Common Dietary Sources | Predominant Form in Source |

| Selenomethionine (SeMet) | Organic | Brazil nuts, grains (wheat, rice), legumes, yeast, meat, eggs, seafood, dairy products.[1][4][5] | Primary organic form. |

| Selenocysteine (SeCys) | Organic | Animal products, some specialized plants.[1] | Found within selenoproteins. |

| Se-methylselenocysteine | Organic | Allium species (garlic, onions), Brassica species (broccoli).[4][6] | A key anti-cancer compound. |

| Selenate (SeO₄²⁻) | Inorganic | Found in some plant foods and water in selenium-rich regions.[1][4] | Less common than organic forms. |

| Selenite (SeO₃²⁻) | Inorganic | Found in some plant foods and water; also used in supplements.[1] | Less common than organic forms. |

Metabolic Pathway: Formation of this compound

Upon absorption, various dietary selenium compounds are metabolized to a central, pivotal intermediate: hydrogen selenide (B1212193) (H₂Se).[7] This intermediate is at a metabolic crossroads; it can either be utilized for the synthesis of essential selenoproteins or enter a detoxification pathway if selenium intake exceeds the body's immediate needs. This detoxification process involves sequential methylation to produce less toxic, water-soluble compounds that can be easily excreted.

The methylation pathway proceeds as follows:

-

Hydrogen selenide (H₂Se) is methylated to form methylselenol (CH₃SeH).

-

Methylselenol is further methylated to dimethyl selenide ((CH₃)₂Se), a volatile compound that can be excreted via exhalation.

-

Dimethyl selenide is then methylated a final time to form the this compound ion ((CH₃)₃Se⁺), a non-volatile, water-soluble compound primarily excreted in the urine.[8]

This entire process is critically dependent on the universal methyl donor, S-adenosylmethionine (SAM).[9][10] The final methylation step, converting dimethyl selenide to TMSe, is catalyzed by the enzyme Indolethylamine N-methyltransferase (INMT).[11][12] Genetic variations, specifically single nucleotide polymorphisms (SNPs) in the INMT gene, have been shown to cause significant inter-individual differences in TMSe production capacity, leading to distinct "producer" and "non-producer" phenotypes.[13][14][15]

Experimental Protocols

As TMSe is not a primary food component, protocols are focused on its measurement in biological matrices, principally urine, which serves as a biomarker for selenium excretion and status. The standard and most reliable method involves separation by High-Performance Liquid Chromatography (HPLC) coupled with detection by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol: Quantification of this compound (TMSe) in Human Urine

This protocol outlines a typical procedure for the analysis of TMSe in urine samples.

1. Sample Preparation and Storage:

-

Collect 24-hour or spot urine samples in acid-washed, metal-free polyethylene (B3416737) containers.

-

To preserve the integrity of the selenium species, acidify the sample to a pH of <2 with high-purity nitric acid (HNO₃) or hydrochloric acid (HCl).

-

Store samples frozen at -20°C or colder until analysis.

2. Sample Pre-treatment:

-

Thaw urine samples at room temperature.

-

Vortex thoroughly to ensure homogeneity.

-

Centrifuge the sample (e.g., 10,000 x g for 15 minutes at 4°C) to pellet any particulate matter.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (low protein binding, e.g., PVDF) into an autosampler vial. Dilution with the mobile phase or deionized water may be necessary depending on the expected concentration and instrument sensitivity.

3. Chromatographic Separation (HPLC):

-

System: A standard HPLC system with a metal-free or PEEK flow path is recommended.

-

Column: A cation exchange column is typically used for the separation of the positively charged TMSe ion.

-

Mobile Phase: An aqueous buffer, such as pyridinium (B92312) formate (B1220265) or ammonium (B1175870) formate, at an acidic pH (e.g., pH 2.7-3.0) is commonly employed. A gradient elution may be used to separate TMSe from other urinary components and selenium species.

-

Flow Rate: A typical flow rate is 0.8-1.0 mL/min.

-

Injection Volume: 20-100 µL.

4. Detection and Quantification (ICP-MS):

-

Interface: The HPLC eluent is introduced directly into the nebulizer of the ICP-MS.

-

Isotope Monitoring: Selenium is monitored at masses (m/z) 77, 78, and/or 82. Monitoring multiple isotopes helps to confirm identity and avoid potential isobaric interferences.

-

Calibration: External calibration is performed using a series of TMSe standards of known concentrations, prepared in a matrix similar to the mobile phase or a synthetic urine matrix.

-

Quantification: The concentration of TMSe in the sample is determined by integrating the peak area of the selenium signal that corresponds to the retention time of the TMSe standard and comparing it against the calibration curve.

Conclusion

This compound is not a dietary source of selenium but rather a crucial end-product of its metabolic processing, serving as a primary route for excretion. Understanding the pathway from dietary selenium precursors to TMSe is vital for accurately assessing selenium status, investigating the mechanisms of selenium toxicity, and exploring the influence of genetics on nutrient metabolism. The analytical methods established for quantifying TMSe in urine provide researchers and drug development professionals with a robust tool to study the pharmacokinetics of selenium and its compounds. Future research may focus on further elucidating the enzymatic control of this pathway and its implications for personalized nutrition and medicine.

References

- 1. Reliable Quantification of Ultratrace Selenium in Food, Beverages, and Water Samples by Cloud Point Extraction and Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journal.microelements.ru [journal.microelements.ru]

- 4. Liquid chromatography-mass spectrometry (LC-MS): a powerful combination for selenium speciation in garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drcalapai.com [drcalapai.com]

- 6. Seleno-compounds in garlic and onion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of selenite to selenosugar and this compound in vivo: tissue dependency and requirement for S-adenosylmethionine-dependent methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. portal.research.lu.se [portal.research.lu.se]

- 12. INMT indolethylamine N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Selenium metabolism to the this compound ion (TMSe) varies markedly because of polymorphisms in the indolethylamine N-methyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genetic variation in the INMT gene strongly impacts the production of trimethylsulfonium in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

The Role of Trimethylselenonium in Selenium Detoxification Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium, an essential trace element, becomes toxic at concentrations only slightly above nutritional requirements. The detoxification of excess selenium is a critical biological process involving a series of metabolic transformations, primarily methylation, to produce less toxic, excretable compounds. A key metabolite in this pathway is the trimethylselenonium ion (TMSe), a water-soluble cation predominantly excreted in the urine. This technical guide provides an in-depth examination of the role of TMSe in selenium detoxification, detailing its formation, the enzymes involved, its dose-dependent excretion, and its significance as a biomarker for high selenium exposure. The guide also presents detailed experimental protocols for the quantification of TMSe and the characterization of the methyltransferases responsible for its synthesis, along with quantitative data and pathway visualizations to support researchers in this field.

Introduction

Selenium is a vital micronutrient for human and animal health, primarily functioning as a component of selenoproteins that play crucial roles in antioxidant defense, thyroid hormone metabolism, and immune function. However, the threshold between essentiality and toxicity is narrow. Chronic exposure to high levels of selenium can lead to selenosis, a condition characterized by a range of adverse health effects. To mitigate this toxicity, organisms have evolved efficient detoxification pathways.

One of the principal mechanisms of selenium detoxification is methylation, which converts inorganic and organic selenium compounds into methylated derivatives that are generally less toxic and more readily excreted.[1] The formation of the this compound ion (TMSe) represents a terminal step in this detoxification process, resulting in a water-soluble compound that is efficiently eliminated through the kidneys.[2][3] The production and excretion of TMSe are particularly pronounced under conditions of high selenium intake, making it a critical area of study for understanding selenium homeostasis and toxicity.[4][5]

This guide will explore the biochemical pathways leading to TMSe formation, the key enzymatic players, and the analytical methodologies used to investigate this important detoxification route.

The this compound Detoxification Pathway

The metabolic journey from various dietary selenium compounds to the ultimate excretion of TMSe is a multi-step process primarily occurring in the liver and kidneys.[6] This pathway involves a series of reduction and methylation reactions.

Overview of Selenium Metabolism

Dietary selenium, in forms such as selenite (B80905), selenate, selenomethionine, and selenocysteine, is absorbed and enters a central metabolic pool. A key intermediate in this pool is hydrogen selenide (B1212193) (H₂Se), a highly reactive and toxic compound.[3] To prevent its accumulation, H₂Se is either incorporated into selenoproteins or undergoes detoxification through methylation.

The Methylation Cascade to this compound

The methylation of selenium is a sequential process that adds methyl groups to the selenium atom, thereby reducing its reactivity and increasing its water solubility. This cascade is dependent on the universal methyl donor, S-adenosylmethionine (SAM).[7]

The key steps in the formation of TMSe are:

-

First Methylation: Hydrogen selenide (H₂Se) is methylated to form methaneselenol (B1239778) (CH₃SeH).

-

Second Methylation: Methaneselenol is further methylated to produce dimethyl selenide ((CH₃)₂Se).

-

Third Methylation: Dimethyl selenide is the direct precursor to TMSe and is methylated to form the this compound ion ((CH₃)₃Se⁺).

While dimethyl selenide is volatile and can be excreted through the lungs, TMSe is a non-volatile, water-soluble ion that is primarily excreted in the urine.[2][8]

Key Enzymes in this compound Synthesis

Recent research has identified two crucial methyltransferases that cooperatively catalyze the formation of TMSe:

-

Thiopurine S-methyltransferase (TPMT): This enzyme is responsible for the initial methylation of inorganic selenium to a monomethylated form.[6][9] TPMT can also catalyze the second methylation step, from a monomethylated to a dimethylated form.[6][9] Exogenous expression of TPMT has been shown to provide cellular resistance to selenite exposure.[6][9]

-

Indolethylamine N-methyltransferase (INMT): INMT specifically mediates the third methylation step, the conversion of dimethyl selenide to TMSe.[6][9] It can also contribute to the second methylation step.[6][9]

The coordinated action of TPMT and INMT ensures the efficient conversion of excess selenium into its excretable trimethylated form.[6][9] Genetic polymorphisms in the INMT gene have been shown to cause significant individual variations in TMSe production.[10]

Quantitative Data on this compound Excretion

The excretion of TMSe is highly dependent on the dose of selenium exposure. At nutritional or low-toxic levels, selenosugars are the predominant urinary selenium metabolites.[11][12] However, as selenium intake increases to excessive or toxic levels, the proportion of TMSe in the urine rises significantly, indicating a shift in the primary detoxification pathway.[11][13]

Table 1: Dose-Dependent Urinary Excretion of this compound in Rats

| Selenium Compound | Dose (µg Se/kg body weight) | % of Administered ⁷⁵Se Excreted as TMSe in Urine (48h) | % of Urinary ⁷⁵Se as TMSe (48h) | Reference |

| Selenite | 1.5 - 500 | - | Increases with dose | [14] |

| Selenite | 1500 | - | Major proportion | [14] |

| Selenomethionine | 16 | 3-4 | 10 | [4] |

| Selenomethionine | 1500 | 16-25 | 57-69 | [4] |

| Selenocystine | 16 | 3-4 | 10 | [4] |

| Selenocystine | 1500 | 16-25 | 57-69 | [4] |

Table 2: Urinary this compound Levels in Humans

| Selenium Status/Intake | Urinary TMSe Concentration (µg Se/L) | % of Total Urinary Selenium | Notes | Reference |

| Background levels (Volunteer 1-5) | 0.02 - 0.28 | 1 - 5 | Marked individual variability observed. | [9] |

| Background levels (Volunteer 6) | Up to 4.6 | 22 | [9] | |

| Background levels (Volunteer 7) | Up to 15 | 53 | [9] | |

| High habitual intake (Chinese men) | Non-linear relationship with total Se intake | - | Suggests saturation of the pathway at very high intakes. | [13][15] |

Experimental Protocols

Quantification of this compound in Urine by HPLC-ICP-MS

This protocol describes the determination of TMSe in urine samples using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry.

4.1.1. Sample Preparation

-

Collect 24-hour urine samples and store them in acid-washed polyethylene (B3416737) containers.[16]

-

To prevent the loss of volatile selenium compounds, freeze samples immediately after collection.[16]

-

Prior to analysis, thaw the urine samples and filter them through a 0.45 µm filter.[1]

-

Dilute the filtered urine 1:1 with deionized water.[17] For ion-pairing chromatography, the pH can be adjusted to 2 by adding the concentrated ion-pairing agent.[18]

4.1.2. HPLC-ICP-MS Analysis

-

HPLC System: A quaternary gradient HPLC system.

-

Column: A strong cation exchange column, such as a 5SA Nucleosil column (20 cm x 4.6 mm).[1]

-

Mobile Phase: A binary gradient of:

-

Buffer A: 0.01 M ammonium (B1175870) phosphate (B84403), pH 4.0[1]

-

Buffer B: 1 M ammonium phosphate, pH 4.0[1]

-

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 50 µL[1]

-

ICP-MS System: An ICP-MS instrument optimized for selenium detection at m/z 78 and 82.[18]

-

Data Acquisition: Monitor the selenium signal over time to obtain a chromatogram. Identify the TMSe peak based on its retention time, as determined by the analysis of a TMSe standard.

-

Quantification: Prepare a calibration curve using TMSe standards of known concentrations. Calculate the concentration of TMSe in the urine samples based on the peak area.

In Vitro Assay for Thiopurine S-Methyltransferase (TPMT) Activity with a Selenium Substrate

This protocol outlines a method to measure the methyltransferase activity of TPMT using a selenium-containing substrate.

4.2.1. Reagents

-

Recombinant human TPMT

-